rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
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Overview
Description
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid: is a synthetic organic compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Acetic Acid Moiety: The protected amino cyclohexyl compound is then reacted with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino compound.
Substitution Reactions: The acetic acid moiety can undergo esterification or amidation reactions with alcohols or amines, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the cyclohexyl ring.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl or TFA) for Boc deprotection.
Esterification: Alcohols in the presence of a catalyst such as sulfuric acid.
Amidation: Amines with coupling agents like EDC or DCC.
Major Products:
Free Amino Compound: Obtained after Boc deprotection.
Esters and Amides: Formed from reactions with alcohols and amines, respectively.
Scientific Research Applications
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical processes. The acetic acid moiety may also play a role in binding to active sites or facilitating molecular interactions.
Comparison with Similar Compounds
- 2-[(1R,2R,4S)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid
- 2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
Comparison:
- Structural Differences: The primary difference lies in the ring size and substitution pattern. While rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid has a cyclohexyl ring, similar compounds may have cyclobutyl or cyclopentyl rings.
- Reactivity: The reactivity of these compounds can vary based on the ring strain and steric hindrance. Cyclohexyl derivatives are generally more stable compared to cyclobutyl or cyclopentyl derivatives.
- Applications: The unique structural features of this compound make it particularly suitable for specific applications in drug design and organic synthesis.
Properties
CAS No. |
1355168-86-3 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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